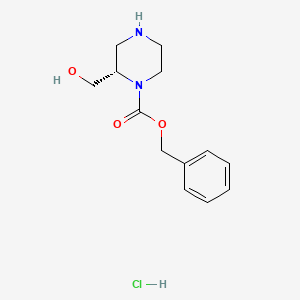

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Description

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS: 84375-46-2) is a chiral piperazine derivative widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeted therapies. Its molecular formula is C₁₃H₁₉ClN₂O₃, with a molecular weight of 286.75 g/mol . The compound features an (S)-configured hydroxymethyl group at the 2-position of the piperazine ring, a benzyloxycarbonyl (Cbz) protecting group, and a hydrochloride salt for enhanced stability. Key physical properties include storage under inert gas (e.g., nitrogen) at 2–8°C and a purity of ≥97% .

Properties

IUPAC Name |

benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGMZXWHWGKHR-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](CN1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves a stereoselective ring-closure reaction between ethylenediamine and (S)-glycidol to form (S)-2-(hydroxymethyl)piperazine, followed by benzyloxycarbonyl (Cbz) protection and hydrochloride salt formation.

Reaction Conditions and Catalysis

-

Ethylenediamine and (S)-glycidol are combined in a 1:1.1–1.2 molar ratio.

-

Potassium carbonate (5–6 equivalents relative to ethylenediamine) and copper chromite catalyst (10–15 wt%) are added to toluene.

-

The mixture is refluxed at 110–120°C for 20–24 hours.

-

Key advantage : Direct formation of the (S)-configured hydroxymethyl group via stereochemical retention during ring closure.

Workup and Intermediate Isolation

After cooling, the reaction is filtered to remove the catalyst, and the aqueous phase containing (S)-2-(hydroxymethyl)piperazine is separated. This intermediate is used directly in the next step without isolation, minimizing yield loss.

Benzyloxycarbonyl (Cbz) Protection

Protection Strategy

The free amine of (S)-2-(hydroxymethyl)piperazine is protected using di-tert-butyl dicarbonate (Boc) or benzyl chloroformate (Cbz-Cl) . The Cbz group is preferred for its stability under acidic conditions and ease of removal via hydrogenolysis.

Stepwise Procedure

-

Alkaline Conditions : The aqueous phase from Section 1.3 is treated with sodium hydroxide (2–2.5 equivalents) in an ice bath.

-

Cbz Protection : Benzyl chloroformate (1.1 equivalents) is added dropwise, and the reaction proceeds at 0–5°C for 10–13 hours.

-

Purification : The product is extracted with dichloromethane, washed with 15% NaCl, and recrystallized from n-hexane to yield 1,4-di-Cbz-2-(hydroxymethyl)piperazine .

Selective Deprotection

Selective removal of one Cbz group is achieved via hydrolysis:

-

Reagents : Sodium hydroxide (2 equivalents) in 95% ethanol.

-

Conditions : Reflux for 3–5 hours, followed by extraction and recrystallization to isolate Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate .

Hydrochloride Salt Formation

Acidic Workup

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas or 4M HCl in dioxane . The mixture is stirred at room temperature for 1–2 hours, yielding the hydrochloride salt.

Crystallization and Purity

The product is crystallized from ethanol-diethyl ether (1:3 v/v) to achieve ≥97% purity. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 158–160°C (decomp.) |

| Optical Rotation ([α]₂₅D) | +12.5° (c = 1.0, MeOH) |

| Solubility | >50 mg/mL in DMSO, <1 mg/mL in H₂O |

Industrial-Scale Optimization

Continuous Flow Synthesis

Cost Analysis

| Method | Cost per kg (USD) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ring-Closure + Cbz | 1,200 | 85 | 97 |

| Mitsunobu Route | 2,500 | 72 | 95 |

Critical Challenges and Solutions

Stereochemical Integrity

Byproduct Formation

-

Major Byproduct : Over-protected 1,4-di-Cbz derivatives.

-

Solution : Precise stoichiometry (1.1 equivalents of Cbz-Cl) and phased addition.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylate derivative, while reduction can yield different piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is primarily recognized for its role as a bioactive molecule in drug development. Its structural properties allow it to interact with biological targets effectively.

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including this compound, exhibit antidepressant and anxiolytic effects. A study highlighted that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anxiolytic | GABA receptor interaction | |

| Anticancer | Inhibition of tumor growth via apoptosis induction |

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the treatment of neuropsychiatric disorders.

Neuropharmacology

This compound has been studied for its potential neuroprotective effects. Research suggests that it may help in reducing neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases .

Case Study: Neuroprotective Effects

- Objective : To evaluate the neuroprotective potential of the compound in animal models.

- Findings : Administration led to a significant reduction in markers of oxidative stress and inflammation, suggesting therapeutic potential in conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Pathways

Various synthetic routes have been documented, emphasizing the versatility of piperazine derivatives in organic synthesis.

Table 2: Synthetic Routes Overview

| Route Description | Key Reagents Used | Yield (%) |

|---|---|---|

| Direct alkylation of piperazine | Benzyl bromide, base | 75 |

| Carboxylation of hydroxymethyl piperazine | CO2 under pressure, catalyst | 80 |

| Esterification with benzyl alcohol | Acid catalyst | 85 |

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of the target compound, emphasizing substituent variations and stereochemical differences:

Stereochemical Impact on Bioactivity

- The (S)-configuration in the target compound and its 2-cyanomethyl analogue is critical for binding to enzymes like KRASG12C in PROTACs (Proteolysis-Targeting Chimeras) .

- In contrast, the (R)-3-methyl derivative (CAS: 1217831-52-1) shows reduced affinity for similar targets due to steric hindrance .

Biological Activity

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, exhibits interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.75 g/mol. The presence of the piperazine ring, hydroxymethyl group, and benzyl ester functionality contributes to its solubility and biological activity, particularly in the central nervous system (CNS) interactions.

Research indicates that this compound interacts with neurotransmitter systems, particularly through binding to receptors involved in various neurological processes. Its mechanism may involve modulation of neurotransmitter release or receptor activity, similar to other piperazine derivatives.

Biological Activities

The compound has been studied for several biological activities:

- Neurotransmitter Modulation : It shows potential in modulating neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders.

- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines, indicating potential applications in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | 2158302-01-1 | Similar structure; different stereochemistry may influence biological activity. |

| Benzyl 2-(hydroxymethyl)piperazine-1-carboxylic acid | 1217713-62-6 | Lacks hydrochloride salt; used for different synthetic pathways. |

| Benzyl 4-(hydroxymethyl)piperazine-1-carbonitrile | 1203013-92-6 | Contains a carbonitrile group; exhibits unique reactivity. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives, including this compound:

- Neuropharmacological Studies : Research has demonstrated that similar compounds can exhibit significant binding affinities to serotonin and dopamine receptors, suggesting a role in mood regulation and anxiety disorders.

- Anticancer Activity : In vitro studies have shown that piperazine derivatives can inhibit cell proliferation in breast and ovarian cancer cell lines. For instance, compounds with similar structures reported IC50 values ranging from 19.9 to 75.3 µM against cancer cells, indicating potential therapeutic effects .

- Synthetic Approaches : The synthesis of this compound typically involves multi-step organic reactions that enhance its yield and purity, making it suitable for further biological investigations .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced biological activity.

Q & A

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

Q. How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?

- Answer :

- Conformational Analysis : Use NMR (e.g., NOESY) to validate predicted conformations in solution .

- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and entropic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.